2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-9-10-15(12-17(14)23-11-5-4-8-20(23)25)22-19(24)13-26-18-7-3-2-6-16(18)21/h2-3,6-7,9-10,12H,4-5,8,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHASEBFRMFVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Disconnection Strategy
Disconnecting the acetamide bond yields 2-(2-fluorophenoxy)acetic acid and 4-methyl-3-(2-oxopiperidin-1-yl)aniline. The former derives from etherification, while the latter requires functionalization of a pre-existing aniline derivative. Introducing the 2-oxopiperidin-1-yl group poses synthetic challenges due to the steric and electronic constraints of the piperidone ring, necessitating protective group strategies or mild reaction conditions.
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
The synthesis begins with the preparation of 2-(2-fluorophenoxy)acetic acid, achieved through nucleophilic substitution.
Williamson Ether Synthesis
In a typical procedure, 2-fluorophenol (1.0 eq) reacts with sodium chloroacetate (1.2 eq) in aqueous sodium hydroxide (2.0 eq) at 80°C for 6 hours. The reaction proceeds via deprotonation of the phenol, followed by nucleophilic attack on the chloroacetate, yielding 2-(2-fluorophenoxy)acetic acid in 78–85% yield after acidification and recrystallization from ethyl acetate/hexane. Alternative methods employ phase-transfer catalysts to enhance reaction efficiency in biphasic systems.
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (aq) | H2O | 80 | 6 | 78 |
| K2CO3 | Acetone | 60 | 12 | 65 |
| NaH | THF | 25 | 24 | 72 |
Synthesis of 4-Methyl-3-(2-Oxopiperidin-1-yl)Aniline
The aniline fragment requires regioselective installation of the 2-oxopiperidin-1-yl group.
Nucleophilic Aromatic Substitution
4-Methyl-3-nitroaniline undergoes nitration protection, followed by displacement of a meta-directing leaving group (e.g., chloride) with 2-piperidone. Using potassium iodide as a catalyst in dimethylacetamide at 120°C for 18 hours affords the substituted intermediate, which is subsequently reduced with hydrogen gas (1 atm) over palladium on carbon (10% w/w) to yield the target aniline in 68% overall yield.
Buchwald-Hartwig Amination
Alternatively, palladium-catalyzed coupling between 3-bromo-4-methylaniline and 2-piperidone employs BrettPhos precatalyst (2 mol%) and cesium carbonate (2.5 eq) in toluene at 110°C for 24 hours. This method circumvents pre-functionalization but requires rigorous exclusion of moisture and oxygen, achieving 60% yield.
Amide Bond Formation
Coupling the acid and aniline fragments constitutes the critical step, with two predominant methodologies.
Acid Chloride Mediated Coupling
Activation of 2-(2-fluorophenoxy)acetic acid with thionyl chloride (1.5 eq) in dichloromethane at 0°C for 2 hours generates the corresponding acid chloride. Subsequent reaction with 4-methyl-3-(2-oxopiperidin-1-yl)aniline (1.0 eq) in N-methylpyrrolidone (NMP) at 25°C for 12 hours affords the target acetamide in 85% yield after aqueous workup.
Propylphosphonic Anhydride (T3P) Coupling
Direct coupling using T3P (50% w/w in ethyl acetate, 1.2 eq) and N-methylmorpholine (2.0 eq) in dimethylformamide at 40°C for 18 hours achieves 92% yield, with superior purity compared to acid chloride methods. This approach minimizes racemization and side reactions, particularly beneficial for heat-sensitive substrates.
Table 2: Comparative Analysis of Amidation Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride | SOCl2 | NMP | 25 | 85 | 95 |
| Coupling Agent | T3P | DMF | 40 | 92 | 98 |
| Carbodiimide | EDCl/HOBt | THF | 0→25 | 78 | 90 |
Process Optimization and Scalability
Industrial-scale production prioritizes solvent recovery, catalyst recycling, and minimizing toxic byproducts.
Solvent Selection
NMP and DMF demonstrate optimal solubility for both fragments, but NMP’s higher boiling point (202°C) facilitates reflux conditions without degradation. Ethanol/water mixtures (7:3 v/v) serve as effective antisolvents for crystallization, yielding >99% pure acetamide.
Catalytic Efficiency
Palladium catalysts in Buchwald-Hartwig amination require ligand optimization. BrettPhos provides superior turnover numbers (TON > 500) compared to triphenylphosphine (TON < 50), reducing metal residue in the final API.
Characterization and Analytical Data
Spectroscopic data confirm structural integrity and purity.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 7.38–6.89 (m, 7H, Ar-H), 4.62 (s, 2H, OCH2CO), 3.51–3.45 (m, 4H, piperidinyl), 2.33 (s, 3H, CH3), 1.92–1.85 (m, 2H, piperidinyl).
13C NMR (100 MHz, DMSO-d6): δ 169.8 (CONH), 167.2 (C=O piperidone), 154.1 (C-O), 135.4–115.2 (Ar-C), 65.3 (OCH2CO), 44.5–22.1 (piperidinyl), 17.9 (CH3).
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm), retention time = 8.92 min.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the piperidinyl moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
Uniqueness
2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Fluorophenoxy group : Imparts specific pharmacological properties.
- Piperidinyl derivative : Known for its role in various biological activities, including central nervous system effects.
- Acetamide linkage : Common in many drug molecules, enhancing solubility and bioavailability.
The biological activity of 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide may involve several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways. For instance, similar compounds have shown activity at benzodiazepine receptors, which are crucial for anticonvulsant effects .
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- Gene Expression Modulation : Research indicates that derivatives of similar compounds can modulate the expression of immediate early genes such as c-Fos, which are associated with pain and inflammation .
Biological Activity Data Table
Case Studies
-
Anticonvulsant Activity :
A study evaluating the anticonvulsant properties of related compounds demonstrated that 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibited considerable efficacy in reducing seizure frequency in animal models. The mechanism was linked to its interaction with benzodiazepine receptors, suggesting a similar profile to existing anticonvulsants . -
Anti-inflammatory Effects :
In a controlled study on adjuvant-induced arthritis in rats, treatment with the compound resulted in significant reductions in paw swelling and pain behavior. The findings indicated that the compound effectively blocked the overexpression of c-Fos, a marker for neuronal excitability associated with pain responses .
Research Findings
Recent literature highlights the potential of this compound as a lead candidate for further development. The following points summarize key research findings:
- Pharmacodynamics : The compound shows promise in modulating pain pathways and may provide a dual action as both an analgesic and anticonvulsant agent.
- Safety Profile : Initial toxicity studies suggest a favorable safety profile, although comprehensive toxicological evaluations are necessary for clinical applications.
- Future Directions : Ongoing research is focusing on optimizing the chemical structure to enhance potency and selectivity while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of fluorophenoxy acetic acid derivatives with substituted aniline intermediates. Key steps require precise temperature control (e.g., 60–80°C for amide bond formation) and anhydrous solvents like dichloromethane or dimethylformamide. Catalysts such as HATU or EDCI are often used to enhance yield. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying substituent positions and aromatic proton environments. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting pathways relevant to its structural analogs, such as kinase inhibition (e.g., EGFR or PI3K) or cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Use dose-response curves (0.1–100 µM) and controls like staurosporine. Parallel antimicrobial screens (MIC assays) against Gram-positive/negative bacteria can also be conducted .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies potential binding pockets. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling (MOE) highlights key interactions (e.g., hydrogen bonds with fluorophenyl groups). Validate predictions with in vitro binding assays .
Q. How can structure-activity relationship (SAR) studies be optimized using structural analogs?
- Methodological Answer : Synthesize derivatives with modifications to the fluorophenoxy, oxopiperidine, or methylphenyl groups. Compare bioactivity data (IC₅₀, Ki) to identify critical moieties. For example, replacing the 2-fluorophenoxy group with a 4-fluorophenyl sulfonyl moiety may alter enzyme affinity. Use QSAR models to predict activity cliffs .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols via guidelines like MIAME or OECD 423. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Meta-analyses of published data can identify confounding variables, such as solvent effects (DMSO vs. PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
